Duplex Destabilization: N6-Methyl-dA Reduces Thermal Stability vs. Unmodified dA
The incorporation of N6-methyl-dA into a Watson-Crick base pair with thymine (T) leads to a significant reduction in the thermal stability (melting temperature, Tm) of the DNA duplex compared to an unmodified A•T base pair [1]. This destabilization is a direct consequence of the methyl group interfering with optimal hydrogen bonding.
| Evidence Dimension | Thermal Stability (Melting Temperature, Tm) |
|---|---|
| Target Compound Data | Destabilization observed in duplexes containing m6A•T base pairs |
| Comparator Or Baseline | Unmodified A•T base pair |
| Quantified Difference | Destabilizing effect; quantitative Tm reduction depends on sequence context [1]. |
| Conditions | Thermal denaturation studies of DNA duplexes [1] |
Why This Matters
The predictable reduction in Tm is a critical design parameter for applications like allele-specific PCR, SNP detection, and hybridization-based assays where precise control over duplex stability is required.
- [1] Choi, Y. J., et al. (2021). Thermal Stability Changes in Telomeric G-Quadruplex Structures Due to N6-Methyladenine Modification. Epigenomes, 5(1), 5. https://doi.org/10.3390/epigenomes5010005 View Source
